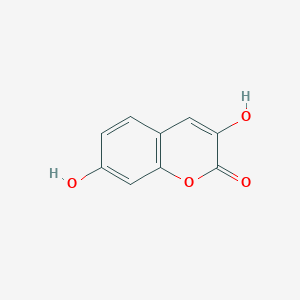

3,7-Dihydroxychromen-2-one

Description

Contextualization within the Coumarin (B35378) Chemical Class

Coumarins are defined by their core structure, a benzopyrone, which consists of a benzene (B151609) ring fused to a pyrone ring. japsonline.comnumberanalytics.com This aromatic heterocyclic structure is the foundation for a vast number of compounds found widely throughout the plant kingdom. japsonline.comresearchgate.net The parent compound of this class is coumarin (2H-chromen-2-one). wikipedia.org

The coumarin family can be categorized into several subtypes based on their structural modifications. 3,7-Dihydroxychromen-2-one is classified as a simple coumarin, meaning it is a hydroxylated derivative of the parent coumarin structure. japsonline.com

Table 1: Classification of Coumarin Sub-types

| Coumarin Sub-type | Description | Example(s) |

|---|---|---|

| Simple Coumarins | Hydroxylated, alkoxylated, or alkylated derivatives of coumarin. japsonline.com | Umbelliferone (7-hydroxycoumarin), Esculetin (B1671247) (6,7-dihydroxycoumarin), this compound japsonline.com |

| Furanocoumarins | A five-membered furan (B31954) ring is attached to the coumarin nucleus. japsonline.com | Imperatorin jopir.in |

| Pyranocoumarins | A six-membered pyran ring is attached to the coumarin nucleus. japsonline.com | Osthole jopir.in |

| Pyrone-Substituted Coumarins | The pyrone ring itself is substituted, such as with a hydroxyl group at the C-4 position. japsonline.com | 4-hydroxycoumarin (B602359) japsonline.com |

Significance in Pharmaceutical and Organic Chemistry Research

The coumarin scaffold is a privileged structure in drug discovery and a versatile template for synthetic chemists. jopir.in Its structural simplicity and the ability to make strategic modifications at multiple positions allow for the development of a wide array of derivatives with diverse biological activities. jopir.innih.gov

In pharmaceutical chemistry , coumarin derivatives are investigated for a broad spectrum of pharmacological properties. researchgate.net Research has consistently shown their potential as anticoagulant, antimicrobial, anti-inflammatory, antioxidant, and antitumor agents. jopir.innih.gov The interest in these compounds is driven by their ability to interact with various biological targets, including enzymes and receptors. bohrium.com For example, hydroxycoumarin derivatives are noted for their antioxidant and protective effects against oxidative stress by scavenging reactive oxygen species. nih.gov

In organic chemistry , the coumarin nucleus is a subject of intense research, focusing on the development of new and efficient synthetic methodologies. jopir.inresearchgate.net Chemists explore various reactions to modify the coumarin core, particularly at the C-3 and C-4 positions of the pyrone ring, to create structurally diverse molecules. nih.gov Modern synthetic approaches, including multi-component reactions and green chemistry methods, aim to produce complex coumarin derivatives efficiently. jopir.inresearchgate.net The fluorescent properties of many coumarins also make them valuable in the development of sensors and probes. numberanalytics.comfrontiersin.org

Overview of Research Trajectories

Current research on this compound and related coumarins follows several key trajectories:

Synthesis of Novel Derivatives: A primary focus is the synthesis of new derivatives to enhance biological activity or introduce new functionalities. Studies report the synthesis of various derivatives from starting materials like 4,7-dihydroxy-chromen-2-one to explore their potential applications. jocpr.comacademie-sciences.fr

Investigation of Biological Activity: A significant portion of research is dedicated to screening coumarin derivatives for various biological effects. This includes evaluating their potential as anticancer agents, with studies showing that the catechol group (a dihydroxy feature) can be a key constituent for activity against targets like Mcl-1. nih.gov Furthermore, derivatives are tested for their antimicrobial properties against various bacterial strains and for their antioxidant capabilities. nih.govtandfonline.comscispace.com

Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the coumarin structure to understand how specific chemical groups at different positions influence biological potency. For instance, studies have shown that introducing certain groups at the C-4 position of a 6,7-dihydroxycoumarin can enhance inhibitory capacity against specific cancer-related proteins. nih.gov These studies are crucial for the rational design of more effective compounds.

Applications in Materials Science: The inherent fluorescence of the coumarin core is exploited in the development of chemical sensors. For example, 7-Hydroxycoumarin-3-carboxylic acid, a related compound, is used as a pH indicator and a fluorogenic substrate in enzyme assays. sigmaaldrich.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

3,7-dihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-6-2-1-5-3-7(11)9(12)13-8(5)4-6/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEMZFGSPKRSOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426089 | |

| Record name | 3,7-Dihydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22065-03-8 | |

| Record name | 3,7-Dihydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Distribution and Phytochemical Studies of Dihydroxychromen 2 One Isomers

Occurrence in Plant Species

Coumarins, as a broad class of benzopyrone secondary metabolites, are ubiquitous in the plant kingdom, with over 1300 identified variants distributed across families such as Apiaceae, Rutaceae, Asteraceae, and Fabaceae. nih.gov Simple coumarins, which are hydroxylated, alkoxylated, or alkylated derivatives, are found in all parts of the plant, including roots, stems, leaves, and fruits. wikipedia.org

While isomers such as 6,7-dihydroxycoumarin (esculetin) and 7,8-dihydroxycoumarin (daphnetin) are well-documented and found in numerous plant species, the natural occurrence of 3,7-Dihydroxychromen-2-one is not extensively reported in scientific literature. nih.govptfarm.pl This suggests that this particular isomer is either exceptionally rare in nature or may be present in concentrations that are too low to be easily detected by routine phytochemical screening.

In contrast, other dihydroxy-substituted coumarins have been identified in a variety of plants. For instance, esculetin (B1671247) is found in the bark of the ash tree (Fraxinus) and horse chestnut (Aesculus hippocastanum). ptfarm.pl Another related compound, 3,6,7-Trihydroxycoumarin, has been isolated from the marine green alga Dasycladus vermicularis, where it exists in sulfated forms. The study of such related compounds provides valuable insights into the potential, albeit unconfirmed, sources of this compound.

The table below summarizes the natural sources of some dihydroxychromen-2-one isomers to provide a comparative context.

| Compound Name | Isomer | Plant/Organism Source | Family/Class |

| Esculetin | 6,7-dihydroxy | Fraxinus sp. (Ash) | Oleaceae |

| Daphnetin (B354214) | 7,8-dihydroxy | Daphne sp. | Thymelaeaceae |

| 3,6,7-Trihydroxycoumarin | 3,6,7-trihydroxy | Dasycladus vermicularis | Dasycladales (Green Algae) |

| This compound | 3,7-dihydroxy | Not widely reported | N/A |

Isolation Methodologies from Natural Sources

The isolation of dihydroxychromen-2-one isomers from their natural sources is a multi-step process that generally involves extraction, fractionation, and purification. The methodologies are often adapted based on the polarity of the target compound and the complexity of the source matrix.

Initial Extraction: The first step typically involves the extraction of the plant material with a suitable solvent. The choice of solvent is crucial and depends on the polarity of the coumarins.

Maceration: Soaking the plant material in a solvent like methanol (B129727) or ethanol (B145695) for an extended period is a common conventional method. researchgate.net

Soxhlet Extraction: This continuous extraction method using solvents such as ethanol or methanol offers higher efficiency than simple maceration. researchgate.net

Modern Techniques: More advanced methods like Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) are also employed to enhance extraction efficiency and reduce solvent consumption. researchgate.net

Fractionation and Purification: Following the initial extraction, the crude extract, which is a complex mixture of various phytochemicals, is subjected to fractionation and purification to isolate the desired dihydroxychromen-2-one isomers.

Liquid-Liquid Extraction (LLE): The crude extract is partitioned between two immiscible solvents of differing polarity to separate compounds based on their differential solubility.

Column Chromatography (CC): This is a fundamental purification technique. The extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel or Sephadex LH-20, and eluted with a mobile phase of varying polarity. ptfarm.pl

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain high-purity compounds, preparative or semi-preparative HPLC is often utilized. This method offers high resolution and is effective in separating closely related isomers. ptfarm.pl

High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that has been successfully used for the separation and purification of coumarins from crude extracts.

The table below outlines the common methodologies used in the isolation of dihydroxycoumarin isomers.

| Step | Methodology | Description |

| Extraction | Maceration, Soxhlet Extraction, UAE, SFE | Extraction of phytochemicals from plant material using appropriate solvents. |

| Fractionation | Liquid-Liquid Extraction | Separation of compounds based on their solubility in different solvents. |

| Purification | Column Chromatography (Silica Gel, Sephadex) | Separation based on polarity and size. |

| Final Purification | HPLC, HSCCC | High-resolution separation to obtain pure compounds. |

Synthetic Methodologies for 3,7 Dihydroxychromen 2 One and Analogues

Condensation Reactions in Chromen-2-one Synthesis

Condensation reactions are fundamental to the synthesis of the chromen-2-one scaffold. Several classic name reactions are widely employed for this purpose, each offering a different pathway to the coumarin (B35378) core.

The Pechmann condensation is one of the most common methods, involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. samipubco.com This reaction proceeds through transesterification, intramolecular cyclization, and subsequent dehydration to form the coumarin ring system. sathyabama.ac.in A variety of acid catalysts can be used, including sulfuric acid, aluminum chloride, and titanium (IV) chloride. samipubco.com

The Perkin reaction offers another route, producing an unsaturated carboxylic acid through the condensation of an aromatic aldehyde with a carboxylic acid anhydride (B1165640) in the presence of a weak base. sathyabama.ac.in Specifically for coumarin synthesis, this involves heating the sodium salt of salicylaldehyde (B1680747) with an anhydride. sathyabama.ac.in

The Knoevenagel condensation is also a significant method for synthesizing coumarin derivatives. derpharmachemica.comeurekaselect.com This reaction typically involves the condensation of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound, such as diethyl malonate or ethyl acetoacetate, catalyzed by a base. derpharmachemica.com

Other notable condensation reactions include the Reformatsky and Wittig reactions, which also provide pathways to the chromen-2-one structure. asianpubs.org

Cyclization Approaches for Benzopyran-2-one Formation

The formation of the benzopyran-2-one (chromen-2-one) ring is a critical step in the synthesis of 3,7-dihydroxychromen-2-one. Various cyclization strategies are employed to construct this heterocyclic system.

One common approach involves the intramolecular cyclization of precursors that already contain the necessary phenolic and acrylic acid-like moieties. For instance, the Pechmann condensation itself involves a key cyclization step following the initial condensation. sathyabama.ac.in Similarly, in the Knoevenagel condensation, the initial product of the reaction between an o-hydroxybenzaldehyde and an active methylene compound undergoes intramolecular cyclization to form the lactone ring of the coumarin. derpharmachemica.com

Another strategy is the oxidative cyclization of biphenyl-2-carboxylic acids. This method can be carried out at room temperature using hydrogen peroxide in trifluoroacetic acid, where a carboxyl radical attacks the adjacent benzene (B151609) ring to form the lactone. jmchemsci.com Copper-promoted lactonization of biphenyl-2-carboxylic acid also utilizes a radical mechanism and is noted for its broad substrate scope and high yields. jmchemsci.com

Furthermore, electrophilic cyclization of substituted propargylic aryl ethers using reagents like iodine (I2), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) can produce 3,4-disubstituted 2H-benzopyrans in excellent yields under mild conditions. acs.org

Transition metals also play a role in catalyzing cyclization reactions. For example, palladium-catalyzed oxidative annulation of 4-amino-2H-benzopyran-2-ones with alkynes can synthesize [l]benzopyrano[4,3-b]pyrrol-4-ones. nih.gov

Directed Hydroxylation Strategies

Introducing hydroxyl groups at specific positions on the coumarin ring is crucial for synthesizing compounds like this compound. Directed hydroxylation strategies aim to achieve this with high regioselectivity.

One approach involves the use of a directing group to guide the hydroxylation to a specific carbon atom. For instance, a palladium-catalyzed method has been developed for the ortho-selective C-H functionalization of 3-arylcoumarins, where the lactone itself acts as a weakly coordinating directing group. acs.org This strategy has been successfully applied for hydroxylation, among other functionalizations. acs.org The resulting ortho-hydroxy derivatives can then be further cyclized. acs.org

Enzymatic hydroxylation offers a highly specific method. Cytochrome P450 enzymes, such as CYP2A6, are known to catalyze the hydroxylation of coumarin. researchgate.net Studies have shown that it is possible to engineer these enzymes through directed evolution to enhance their catalytic activity for specific hydroxylation reactions, such as coumarin 7-hydroxylation. researchgate.net

The synthesis of hydroxylated coumarins can also start from precursors that already contain the hydroxyl groups. For example, the synthesis of 6,7-dihydroxycoumarin derivatives often begins with a Pechmann condensation using a dihydroxy-substituted phenol. researchgate.net

Multi-Step Organic Synthesis Pathways

The synthesis of complex organic molecules like this compound and its analogues often requires a multi-step approach. savemyexams.compharmafeatures.com This involves a sequence of reactions to build the molecule piece by piece, controlling the introduction of functional groups and the formation of the core structure. youtube.com

A typical multi-step synthesis for a dihydroxycoumarin might begin with a foundational reaction to create the basic coumarin scaffold, such as a Pechmann or Knoevenagel condensation. samipubco.comasianpubs.org For instance, the synthesis of certain 6,7-dihydroxycoumarin hybrids starts with a Pechmann condensation followed by selective esterification reactions. researchgate.net

Subsequent steps then focus on modifying this core structure. This can include the introduction of hydroxyl groups through directed hydroxylation or by starting with appropriately substituted phenols. acs.orgresearchgate.net Other functional groups can also be added or modified in these subsequent steps. For example, a multi-step synthesis might involve the creation of an intermediate like 3-acetyl-4-hydroxycoumarin, which can then be used to synthesize more complex hydrazone derivatives. ijpbs.com

The design of a multi-step synthesis pathway requires careful planning, often utilizing retrosynthetic analysis to work backward from the target molecule to simpler, commercially available starting materials. youtube.com The choice of reagents and reaction conditions at each step is critical to ensure high yields and the desired selectivity. pharmafeatures.com

Green Chemistry Approaches in Chromen-2-one Synthesis

In recent years, there has been a significant shift towards the development of environmentally friendly or "green" synthetic methods for chromen-2-one derivatives. researchgate.net These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. pharmafeatures.com

A key aspect of green chemistry in this context is the use of more benign catalysts and solvents. For example, fly ash, a byproduct from thermal power stations, has been used as a catalyst for the Pechmann condensation under solvent-free conditions. derpharmachemica.com This method is both economical and clean. derpharmachemica.com Other green catalysts include cellulose (B213188) sulfonic acid and stannous chloride dihydrate, which have been used in Knoevenagel condensations to produce coumarins in excellent yields under solvent-free conditions. samipubco.com

Solid-phase synthesis is another green technique that has been applied to chromen-2-one synthesis. One method describes the Knoevenagel condensation of salicylaldehydes with ethyl acetate (B1210297) derivatives under solid-phase conditions using a mortar and pestle, which was found to be more efficient in terms of time and yield compared to conventional methods. asianpubs.org Grinding methods under solvent-free conditions have also been reported for the synthesis of novel coumarins. tandfonline.com

The use of alternative energy sources like microwave irradiation and ultrasound are also central to green synthesis strategies for coumarins. researchgate.net These methods often lead to shorter reaction times, higher yields, and milder reaction conditions.

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of chromen-2-one derivatives. eurekaselect.com This technique often leads to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov

The Pechmann condensation, a cornerstone of coumarin synthesis, has been successfully adapted to microwave-assisted conditions. For instance, the use of FeF3 as a catalyst under solvent-free microwave irradiation provides a rapid and efficient one-pot synthesis of coumarin derivatives with high yields and easy product isolation. nih.gov Another example utilizes fly ash as a catalyst for the Pechmann condensation under microwave irradiation, again in a solvent-free manner. derpharmachemica.com

The Knoevenagel condensation is another reaction that benefits from microwave assistance. The synthesis of 3-substituted chromen-2-one composites has been achieved through the Knoevenagel condensation of salicylaldehydes with 1,3-dicarbonyl compounds using a zinc oxide nanoparticle catalyst under microwave irradiation, proving more efficient than thermal methods. samipubco.com

Microwave technology has also been applied to more complex, multi-component reactions for the synthesis of coumarin hybrids. For example, a variety of coumarin-triazole derivatives have been synthesized in good yields with short reaction times under microwave irradiation. arabjchem.orgrsc.org

The advantages of microwave-assisted synthesis, including speed, efficiency, and often milder conditions, make it a highly attractive and increasingly utilized method in the synthesis of this compound and its analogues.

Structure Based Derivatization and Chemical Modification Strategies of 3,7 Dihydroxychromen 2 One Scaffolds

Design and Synthesis of Substituted Chromen-2-one Derivatives

The synthesis of substituted 3,7-dihydroxychromen-2-one derivatives often employs classical coumarin (B35378) synthesis reactions, which are adapted to accommodate the specific functional groups of the starting materials. The Pechmann condensation is a cornerstone method, typically involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. For instance, the reaction of a suitably substituted resorcinol (B1680541) derivative with an appropriate β-ketoester can yield the this compound core.

Modern synthetic strategies focus on improving efficiency and yield. One-pot tandem reactions, for example, have been developed to streamline the synthesis process. A three-component system combining an appropriately substituted phenol, an active methylene (B1212753) compound, and an aldehyde under ultrasonic irradiation can produce highly substituted chromen-2-one derivatives in high yields and with reduced reaction times. The choice of catalyst, such as sulfamic acid, can also be critical in driving the reaction efficiently, sometimes even in the absence of a solvent. nih.gov

Further derivatization can be achieved by targeting the hydroxyl groups or the aromatic ring. For example, reacting 8-amino-4,7-dihydroxy-chromen-2-one with various reagents under reflux conditions can yield a range of substituted products. jocpr.com These methods allow for the introduction of diverse functional groups, leading to a library of derivatives for further investigation.

| Reagent 1 | Reagent 2 | Product | Yield (%) | Reference |

| 8-Amino-4,7-dihydroxy-chromen-2-one | Corresponding reagents (unspecified) | Product 1a | 80 | jocpr.com |

| 3-Acetyl-8-amino-4,7-dihydroxy-chromen-2-one | Corresponding reagents (unspecified) | Product 2a | 70 | jocpr.com |

| 8-Amino-3-[1-(6-chloro-4-hydroxy-4,5-dihydro-pyrimidin-2-ylimino)-ethyl]-4,7-dihydroxy-chromen-2-one | Corresponding reagents (unspecified) | Product 3a | 70 | jocpr.com |

| 8-Amino-4-[bis-(2-chloro-ethyl)-amino]-3-[1-(6-chloro-4-hydroxy-4,5-dihydro-pyrimidin-2-ylimino)-ethyl]-7-hydroxyl-chromen-2-one | Corresponding reagents (unspecified) | Product 4a | 60 | jocpr.com |

Halogenation Reactions (e.g., Bromination)

Halogenation is a key strategy for introducing reactive sites onto the coumarin scaffold, which can then be used for further functionalization. The bromination of coumarin derivatives is a well-established method, often utilizing N-bromosuccinimide (NBS) as the brominating agent. scielo.br This reaction is typically carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under reflux conditions. smolecule.com

For a this compound scaffold, the positions of bromination can be influenced by the existing substituents and reaction conditions. For example, the bromination of 4-methyl-6,7-dihydroxy-2H-chromen-2-one with NBS allows for controlled substitution at the C-4 methyl group, yielding 4-(bromomethyl)-6,7-dihydroxy-2H-chromen-2-one. smolecule.com This bromomethyl group is highly electrophilic and serves as an excellent site for subsequent nucleophilic substitution reactions. smolecule.com Direct bromination on the aromatic ring is also possible, with the hydroxyl groups directing the substitution to the ortho and para positions.

The introduction of a bromine atom can significantly alter the electronic properties of the molecule, enhancing its reactivity and potential for biological activity. smolecule.com

| Starting Material | Reagent | Product | Reference |

| 4-methyl-6,7-dihydroxy-2H-chromen-2-one | N-bromosuccinimide (NBS) | 4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one | smolecule.com |

| Ostruthin | N-bromosuccinimide (NBS) | Bromo ostruthin | scielo.br |

Hybrid Compound Synthesis (e.g., Coumarin-N-heterocyclic, Pyrazole-Coumarin, Coumarin-Thiazole)

Molecular hybridization involves combining the this compound scaffold with other pharmacologically active heterocyclic rings to create novel compounds with potentially synergistic or enhanced activities.

Coumarin-N-heterocyclic Hybrids: The synthesis of these hybrids often involves the condensation of a functionalized coumarin with an N-heterocycle. For example, coumarin-quinoline hybrids can be synthesized by reacting a coumarin derivative bearing a carboxylic acid or acyl chloride at the C-3 position with an amino-functionalized quinoline. nih.govresearchgate.net The reaction is typically carried out in the presence of a base like triethylamine. nih.gov Similar strategies can be employed to synthesize coumarin-acridine and coumarin-neocryptolepine hybrids. nih.govresearchgate.net Another approach involves a copper-catalyzed [3+2]-cycloaddition (click chemistry) between a 4-(azidomethyl)coumarin and a propargylated nucleobase to form a 1,2,3-triazole linker. nih.gov

Pyrazole-Coumarin Hybrids: Several synthetic routes exist for creating pyrazole-coumarin hybrids. One common method starts with an acetylcoumarin, such as 8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, which is reacted with a phenylhydrazine (B124118) to form a hydrazone. kthmcollege.ac.in This intermediate then undergoes cyclization to form the pyrazole (B372694) ring. Another powerful method is the 1,3-dipolar cycloaddition reaction between in situ generated nitrilimines and an enaminone derivative of a coumarin. biointerfaceresearch.com This approach allows for the construction of the pyrazole ring directly onto the coumarin scaffold. biointerfaceresearch.com

Coumarin-Thiazole Hybrids: The Hantzsch thiazole (B1198619) synthesis is a classical and effective method for creating coumarin-thiazole hybrids. This involves the reaction of a 3-(2-bromoacetyl)-2H-chromen-2-one with a thiourea (B124793) or thioamide derivative. chula.ac.th The reaction proceeds via cyclization to form the thiazole ring attached to the coumarin core. chula.ac.th Another strategy involves the condensation of a coumarin-3-yl-thiosemicarbazone with a halo-ketone, such as 2-chloro-1-(3,4-dihydroxyphenyl)ethanone, to yield the corresponding thiazole-coumarin hybrid. mdpi.com These synthetic methodologies provide access to a wide array of coumarin-thiazole derivatives for further evaluation. nih.govnih.gov

| Hybrid Type | Synthetic Strategy | Starting Coumarin Derivative | Other Reagents | Reference |

| Coumarin-Quinoline | Condensation | 2-Oxo-2H-chromene-3-carbonyl chloride | Diamines, Triethylamine | nih.gov |

| Coumarin-Pyrazole | Hydrazone formation and cyclization | 8-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one | Phenylhydrazine | kthmcollege.ac.in |

| Coumarin-Pyrazole | 1,3-Dipolar cycloaddition | E-3-(3-(dimethylamino)acryloyl)-8-methoxy-2H-chromen-2-one | Hydrazonyl halides, Triethylamine | biointerfaceresearch.com |

| Coumarin-Thiazole | Hantzsch cyclization | 3-(2-Bromoacetyl)-2H-chromen-2-one | N-substituted thiourea | chula.ac.th |

| Coumarin-Thiazole | Condensation | Coumarin-3-yl-thiosemicarbazones | 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone | mdpi.com |

Metal Complexation with Coumarin Derivatives (e.g., Silver, Copper, Nickel)

The oxygen atoms of the hydroxyl and carbonyl groups on the this compound scaffold are excellent coordinating sites for metal ions, leading to the formation of stable metal complexes with unique properties.

Silver Complexes: Silver(I) ions are known to form complexes with a variety of organic ligands. While specific complexes with this compound are not extensively detailed, the principles of coordination chemistry suggest that the phenolic hydroxyl groups and the lactone carbonyl could act as donor sites. Silver complexes are often synthesized by reacting a silver salt, such as silver nitrate (B79036), with the coumarin ligand in a suitable solvent. frontiersin.org Studies on silver complexes with other bioactive molecules like glycine (B1666218) and nicotinamide (B372718) have shown that these complexes can exhibit significant biological activity. nih.gov The formation of polymeric networks or discrete molecular structures is possible depending on the ligand and reaction conditions. rsc.orgresearchgate.net

Copper Complexes: Copper(II) is a versatile metal ion that readily forms complexes with coumarin derivatives. The synthesis typically involves reacting a copper(II) salt, such as copper(II) nitrate or copper(II) chloride, with the coumarin ligand in a solvent like methanol (B129727). rsc.orgnih.gov The resulting complexes can have various geometries, including octahedral or square planar, depending on the coordination environment. rsc.orgtubitak.gov.tr The coumarin can act as a bidentate ligand, coordinating through the hydroxyl and carbonyl oxygen atoms. The inclusion of co-ligands, such as diimines, can further tune the properties of the final complex. rsc.org

Nickel Complexes: Nickel(II) is known to form a wide variety of complexes, with octahedral and square-planar geometries being common. wikipedia.orgdocbrown.info The chemistry of nickel is dominated by the +2 oxidation state. docbrown.info The this compound scaffold can provide O-donor ligands for coordination with nickel(II) ions. Synthesis would typically involve the reaction of a nickel(II) salt (e.g., nickel chloride) with the coumarin derivative. The coordination can occur through the carbonyl oxygen, and potentially the hydroxyl groups, to form stable complexes. mdpi.comrsc.org

| Metal | Typical Salt | Potential Coordination Sites on Coumarin | Resulting Geometry (Example) | Reference |

| Silver (Ag) | Silver Nitrate (AgNO₃) | Hydroxyl O, Carbonyl O | Linear, Polymeric | frontiersin.orgnih.gov |

| Copper (Cu) | Copper(II) Nitrate (Cu(NO₃)₂) | Hydroxyl O, Carbonyl O | Octahedral, Square Planar | rsc.orgnih.gov |

| Nickel (Ni) | Nickel(II) Chloride (NiCl₂) | Hydroxyl O, Carbonyl O | Octahedral, Square Planar | wikipedia.orgmdpi.com |

Regioselective Functionalization at the Chromen-2-one Core

Achieving regioselectivity in the functionalization of the this compound core is crucial for synthesizing specific isomers and avoiding complex product mixtures. The electronic nature of the coumarin ring, influenced by the electron-donating hydroxyl groups and the electron-withdrawing lactone, directs the substitution patterns.

Lewis acids play a significant role in promoting regioselective reactions. For example, in Friedel-Crafts type reactions, a Lewis acid catalyst like zinc chloride (ZnCl₂) or boron trifluoride diethyl etherate (BF₃·Et₂O) can direct alkylation or acylation to specific positions on the benzene (B151609) ring.

Selective functionalization can also be achieved through directed ortho-metalation, where a directing group (often a protected hydroxyl group) guides a strong base to deprotonate an adjacent position, which can then be quenched with an electrophile.

Chloromethylation is another example of a reaction where regioselectivity is key. The reaction of 5,7-dihydroxy-2H-chromen-2-one with a chloromethylating agent can be controlled to achieve substitution at a specific position, often directed by the hydroxyl groups. Similarly, reagents like phosphorus oxychloride (POCl₃) can be used to convert hydroxyl groups into more reactive chloro groups, which are then amenable to nucleophilic substitution. jocpr.com This allows for the stepwise and controlled introduction of different functionalities onto the chromen-2-one core.

Structure Activity Relationship Sar Studies of 3,7 Dihydroxychromen 2 One Derivatives

Impact of Hydroxyl Group Position and Number on Biological Activity

The number and placement of hydroxyl (-OH) groups on the chromen-2-one (coumarin) scaffold are critical determinants of its biological, particularly antioxidant, activity. The antioxidant potential of these compounds is largely attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals.

Theoretical studies on hydroxycoumarin derivatives have shown that the position of the hydroxyl group significantly influences antioxidant capacity. The hydrogen atom transfer (HAT) mechanism is considered the primary pathway for free radical scavenging by these molecules. bohrium.com Computational analyses indicate that derivatives with hydroxyl groups at the 6 and 7-positions are among the most effective free radical scavengers. bohrium.com Specifically, the 7-hydroxy substitution enhances peroxide scavenging capabilities more than threefold compared to the unsubstituted coumarin (B35378) core. nih.gov

While the presence of hydroxyl groups is generally beneficial for antioxidant activity, increasing their number does not always lead to a linear increase in efficacy. Studies on flavonoids, which share a similar chromone (B188151) core, have shown that a third hydroxyl group on the B-ring does not necessarily enhance antioxidant efficiency. nih.gov For coumarins, those with two hydroxyl groups exhibit the greatest antioxidant activity, while those with a single hydroxyl group are considerably less active, and compounds lacking any hydroxyl groups are inactive. nih.gov For instance, in a study of dihydroxy- and trihydroxyphenolic acids, the precise arrangement and number of hydroxyl groups were found to be key to their antioxidant profile.

The following table summarizes the antioxidant activity of different hydroxycoumarin derivatives, illustrating the importance of the hydroxyl group's position.

| Compound | Antioxidant Activity (IC50 in mg/L for peroxide scavenging) |

| Coumarin (unsubstituted) | 24,902 |

| 4-Hydroxycoumarin (B602359) | 9,150 |

| 7-Hydroxycoumarin | 7,029 |

| 7-Hydroxy-4-methylcoumarin | 11,014 |

| Data sourced from a study on the antioxidant activity of coumarins and their metal complexes. nih.gov |

Influence of Substituent Nature and Position on Efficacy and Specificity

Beyond the foundational hydroxyl groups, the introduction of other substituents at various positions on the 3,7-dihydroxychromen-2-one framework can significantly modulate its biological activity, including efficacy and target specificity. The electronic properties and steric bulk of these substituents play a pivotal role.

In the context of antimicrobial activity, the nature and position of substituents are critical. For example, in a series of 4-arylamino-3-nitrocoumarins, the identity of the aryl substituent was found to correlate with the antimicrobial effect. researchgate.net Similarly, the introduction of halogen atoms to a dihydroxyflavanone core, a related structure, resulted in significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

The table below presents the cytotoxic activity of aminophenol derivatives of 4,7-dihydroxycoumarin (B595064) against a human colon cancer cell line (HCT-116), demonstrating the influence of the substituent's position.

| Compound | Substituent Position | Cytotoxic Activity (IC50 in µM after 72h) |

| 3a | 2-hydroxyphenyl | 56 |

| 3b | 3-hydroxyphenyl | 202 |

| 3c | 4-hydroxyphenyl | 219 |

| Data from a study on 4,7-dihydroxycoumarin modified by aminophenol derivatives. academie-sciences.fr |

SAR Analysis for Specific Biological Actions (e.g., Antimicrobial Activity)

The structure-activity relationships of dihydroxycoumarin derivatives have been specifically investigated for their antimicrobial properties. These studies aim to identify the structural motifs responsible for inhibiting the growth of various pathogens.

A study on 5,7-dihydroxycoumarin (B1309657) derivatives revealed that certain compounds exhibited potent activity against Staphylococcus aureus. nih.gov The presence of specific substituents was key to this enhanced antibacterial effect. For instance, halogenated derivatives of 5,7-dihydroxyflavanone (B1678386) showed significant activity against Vibrio cholerae and several Gram-positive bacteria. nih.gov The dichlorinated derivative, in particular, demonstrated the greatest inhibition against all tested Gram-positive strains. nih.gov

The antimicrobial activity is not solely dependent on the presence of a substituent but also on its chemical nature. In a study of 4-hydroxycoumarin derivatives, compounds with certain structural features were found to be highly active against S. aureus, while others with different substitutions showed better activity against S. typhimurium. scielo.br This highlights the importance of matching the structural characteristics of the derivative to the specific microbial target.

The following table provides the minimum inhibitory concentration (MIC) values for aminophenol derivatives of 4,7-dihydroxycoumarin against various microorganisms, illustrating the SAR for antimicrobial activity.

| Compound | Bacillus subtilis (MIC in µg/mL) | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Candida albicans (MIC in µg/mL) |

| 3a (ortho-hydroxy) | 31.25 | 62.5 | >1000 | 125 |

| 3b (meta-hydroxy) | 62.5 | 125 | >1000 | 250 |

| 3c (para-hydroxy) | 125 | 250 | >1000 | 500 |

| Data from a study on 4,7-dihydroxycoumarin modified by aminophenol derivatives. academie-sciences.fr |

Correlation between Structural Features and Molecular Interactions

The biological activity of this compound derivatives is ultimately determined by their interactions with molecular targets such as enzymes and receptors. Understanding the correlation between the compound's structural features and these molecular interactions is a key focus of SAR studies, often aided by computational methods like molecular docking and quantitative structure-activity relationship (QSAR) analysis.

Molecular docking studies have been employed to elucidate the binding modes of coumarin derivatives with various biological targets. For instance, the binding of 7-hydroxycoumarin derivatives to human serum albumin (HSA) has been investigated, revealing that these compounds specifically bind to subdomains IIIA and IIIB of the protein, primarily through hydrophobic interactions. nih.gov Such studies provide insights into how structural modifications can influence the binding affinity and, consequently, the pharmacokinetic properties of these compounds.

QSAR models offer a quantitative approach to correlate the structural properties of molecules with their biological activities. These models use molecular descriptors that represent various physicochemical properties like lipophilicity, electronic effects, and steric parameters. For antioxidant coumarin derivatives, QSAR studies have revealed that complexity, the ability to donate a hydrogen bond, and lipophilic character are important parameters for describing their activity. nih.gov These models can predict the activity of newly designed compounds before their synthesis, thereby guiding the drug discovery process. longdom.org

The interaction with specific enzymes is also a crucial aspect. Some 4-hydroxycoumarin derivatives have shown inhibitory activity against carbonic anhydrase-II, an enzyme implicated in various physiological processes. scielo.br The binding energy of these derivatives with their target proteins is often stabilized by hydrogen bonds, highlighting the importance of hydrogen-bonding moieties in their structure. academie-sciences.fr

Advanced Computational Chemistry Approaches Applied to 3,7 Dihydroxychromen 2 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction. For 3,7-dihydroxychromen-2-one and its analogs, docking studies have been instrumental in identifying potential protein targets and elucidating binding mechanisms. These simulations calculate a scoring function, often expressed as binding energy (kcal/mol), where a lower value indicates a more favorable and stable interaction.

Research has shown that hydroxycoumarin derivatives can bind to a variety of protein targets. For instance, studies on 4,7-dihydroxycoumarin (B595064) derivatives have identified epidermal growth factor receptor (EGFR) as a potential target, with binding energy contributions primarily from hydrogen bonds. academie-sciences.frresearchgate.net Similarly, 7-hydroxycoumarin derivatives have been docked against Human Serum Albumin (HSA), a key transport protein, revealing specific binding within subdomains IIIA and IIIB. nih.govresearchgate.netacs.org The interactions are typically stabilized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues in the protein's active site. nih.govacs.org For example, the interaction of 7-hydroxycoumarin with hen egg white lysozyme (B549824) involves key residues such as Trp63 and Trp108. tandfonline.com These studies are crucial for understanding how the compound might be transported in the bloodstream and how it interacts with disease-related enzymes.

| Coumarin (B35378) Derivative | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 7-Hydroxycoumarin derivative (7HC-1) | Human Serum Albumin (HSA) | -6.34 | Residues in Subdomain IIIA/IIIB |

| 7-Hydroxycoumarin derivative (7HC-3) | Human Serum Albumin (HSA) | -6.65 | Residues in Subdomain IIIA/IIIB |

| 4,7-dihydroxycoumarin derivative | Lipoxygenase (LOX) | -10.72 (approx. -44.85 kJ/mol) | Not Specified |

| 4,7-dihydroxycoumarin derivative | Xanthine (B1682287) Oxidase (XOD) | -10.75 (approx. -44.98 kJ/mol) | Not Specified |

| 7-Hydroxycoumarin | Hen Egg White Lysozyme (HEWL) | Not Specified | Trp63, Trp108 |

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. By calculating properties related to electron density, DFT can predict a molecule's geometry, reactivity, and spectroscopic characteristics. For this compound, DFT studies provide insights into its fundamental chemical nature.

DFT calculations are used to determine the optimized molecular geometry, vibrational frequencies (correlating to IR and Raman spectra), and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher chemical reactivity and lower kinetic stability. worldscientific.com This analysis helps in understanding the electron delocalization within the coumarin ring system, which is crucial for its biological activity. worldscientific.com Furthermore, Molecular Electrostatic Potential (MEP) maps generated through DFT can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attacks and intermolecular interactions. thenucleuspak.org.pk

| Compound | Computational Method | Calculated Property | Significance |

|---|---|---|---|

| 7-Hydroxycoumarin | DFT (B3LYP/6-311G(d,p)) | Optimized Geometry & Vibrational Frequencies | Predicts stable conformation and IR/Raman spectra. researchgate.net |

| 3-Cyano-7-hydroxycoumarin | DFT (B3LYP/6-311++G(d,p)) | Optimized Geometric Structures | Determines the most stable rotameric form. researchgate.net |

| 4,7-dihydroxycoumarin | DFT (cc-pVTZ) | HOMO-LUMO Energy Gap | A small energy gap indicates high bioactivity. worldscientific.com |

| Coumarin Derivatives | DFT (B3LYP/6-311++G(d,p)) | Molecular Electrostatic Potential (MEP) | Identifies sites for molecular interactions. thenucleuspak.org.pk |

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms over time. This technique is essential for assessing the conformational stability of the complex and refining binding affinity calculations.

For coumarin derivatives, MD simulations are typically performed after docking to validate the predicted binding mode. nih.govbenthamdirect.com The stability of the ligand-protein complex is assessed by analyzing trajectories for parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein backbone and ligand atoms. researchgate.netresearchgate.net A stable RMSD value over the simulation period (e.g., 50-100 nanoseconds) suggests that the ligand remains securely bound in the active site and the complex is stable. nih.govbenthamdirect.com For example, MD studies on 7-hydroxycoumarin derivatives bound to Human Serum Albumin showed that the complex reached a stable equilibrium after approximately 3.5 nanoseconds. nih.govacs.org RMSF analysis can further reveal the flexibility of individual amino acid residues, indicating which parts of the protein are most affected by ligand binding. researchgate.net These simulations provide a more realistic understanding of the binding event in a physiological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orglongdom.org By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized compounds.

For coumarin derivatives, QSAR models have been developed for a range of biological activities, including anticancer, antioxidant, and antifungal effects. nih.govnih.govresearchgate.net These models are built using a "training set" of compounds with known activities and then validated using a "test set." The process involves calculating various molecular descriptors, such as:

Electronic descriptors: Dipole moment, HOMO/LUMO energies. nih.govresearchgate.net

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: LogP (partition coefficient). researchgate.net

Topological descriptors: Describing molecular connectivity. mdpi.com

A robust QSAR model, indicated by high statistical correlation coefficients (like R² and Q²), can guide the rational design of more potent this compound analogs by suggesting specific structural modifications (e.g., adding electron-withdrawing or hydrogen-bond donor groups) to enhance a desired biological effect. nih.govnih.gov

| Coumarin Series | Modeled Activity | Key Descriptor Types | Statistical Significance Example |

|---|---|---|---|

| Substituted 4-anilino coumarins | Anticancer (Anti-colon) | Electronic, Topological | Model developed via Multiple Linear Regression (MLR). researchgate.net |

| General Coumarin Derivatives | Anticancer (CDK inhibition) | Electronic (Dipole Moment), H-bond donors | R² = 0.748 for HepG-2 cell line model. nih.govresearchgate.net |

| 7-hydroxycoumarin derivatives | Protein Kinase CK2 Inhibition | Steric, Electronic, Hydrophobic, H-bond acceptor | Receptor-based CoMSIA model: q²=0.694, r²=0.916. nih.gov |

| General Coumarin Derivatives | Antifungal (vs. M. phaseolina) | Topological, Constitutional | R²tr = 0.78; R²ext = 0.67; Q²loo = 0.67. nih.gov |

In Silico Screening for Bioactivity Prediction

In silico or virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. mdpi.com This approach significantly narrows down the number of candidates for experimental testing.

Libraries of natural products, including various coumarin derivatives, can be screened against the 3D structure of a target protein using high-throughput molecular docking. nih.govchemrxiv.org Compounds are ranked based on their docking scores and predicted binding modes. This strategy has been successfully employed to identify coumarin derivatives as potential inhibitors of critical disease targets, such as the main protease (Mpro) of SARS-CoV-2 and the KRAS-G12C oncoprotein. chemrxiv.orgnih.gov For instance, a screening of over 2,700 coumarin derivatives against SARS-CoV-2 proteins identified several compounds with high predicted binding affinities, suggesting their potential as antiviral agents. nih.gov Such studies highlight the potential of this compound to be identified as a "hit" compound for various diseases through large-scale screening efforts. nih.gov

Prediction of Pharmacokinetic Profiles (excluding ADMET results)

Beyond predicting biological activity, computational models are vital for estimating a compound's pharmacokinetic properties, which determine its absorption, distribution, metabolism, and excretion (ADME) profile. Predicting these characteristics early in the drug discovery process is crucial for identifying candidates with favorable drug-like properties. nih.gov

For coumarin derivatives, in silico tools can predict key pharmacokinetic parameters based on molecular structure. researchgate.net These predictions include:

Oral Bioavailability: This complex parameter is influenced by factors like aqueous solubility and gastrointestinal permeability. uq.edu.ausimulations-plus.com Models predict whether a compound is likely to be well-absorbed after oral administration. Coumarin itself, for example, is known to have low bioavailability due to an extensive first-pass metabolism, where the drug is heavily metabolized in the liver before reaching systemic circulation. nih.gov

Plasma Protein Binding: The extent to which a compound binds to proteins like albumin can be predicted, which affects the concentration of free drug available to act on its target. nih.gov

Metabolism Prediction: Computational models can predict whether a compound is likely to be a substrate or inhibitor of key metabolic enzymes, particularly the cytochrome P450 (CYP) family (e.g., CYP3A4, CYP2D6). nih.govsimulations-plus.com This helps anticipate potential drug-drug interactions and metabolic clearance pathways.

These predictions, often based on QSAR models or machine learning algorithms trained on large datasets of known drugs, provide a preliminary assessment of the "drug-likeness" of this compound. simulations-plus.com

Analytical and Spectroscopic Characterization Techniques for 3,7 Dihydroxychromen 2 One in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 3,7-Dihydroxychromen-2-one. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts (δ) and coupling constants (J) of the protons reveal their electronic environment and spatial relationships with neighboring protons. For coumarin (B35378) derivatives, distinct signals are expected for the aromatic protons on the benzopyrone ring system. The specific substitution pattern of this compound results in a unique set of proton signals that allow for its differentiation from other isomers.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicating its functional group and position. The signals for the carbonyl carbon (C-2), the olefinic carbons (C-3 and C-4), and the carbons of the benzene (B151609) ring, particularly those bearing hydroxyl groups (C-3 and C-7), are characteristic identifiers. Although specific experimental data for this compound is not widely published, data for its isomer, 6,7-dihydroxycoumarin, shows characteristic shifts that can be used for comparative analysis researchgate.net.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Dihydroxycoumarin Isomers

| Carbon Atom | 6,7-Dihydroxycoumarin (Predicted, DMSO) | 7,8-Dihydroxycoumarin (Predicted, H₂O) |

|---|---|---|

| C-2 | 161.2 ppm | 168.1 ppm |

| C-3 | 112.9 ppm | 115.3 ppm |

| C-4 | 144.1 ppm | 146.5 ppm |

| C-4a | 111.4 ppm | 115.1 ppm |

| C-5 | 110.1 ppm | 118.8 ppm |

| C-6 | 145.4 ppm | 116.5 ppm |

| C-7 | 150.9 ppm | 134.4 ppm |

| C-8 | 102.5 ppm | 132.0 ppm |

Note: This table presents predicted data for related isomers to illustrate the technique's utility. Experimental data for this compound may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies, causing its bonds to vibrate. These absorptions are recorded as a spectrum of peaks.

Key characteristic absorption bands for this compound include:

O-H Stretching: A broad and intense band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) groups udel.edulibretexts.orgpressbooks.pub. For phenolic groups, this band can be found around 3397 cm⁻¹ mdpi.com.

C=O Stretching: A strong, sharp peak corresponding to the lactone carbonyl group, generally appearing between 1690-1760 cm⁻¹ udel.edulibretexts.org. For coumarins, this peak is often observed around 1700-1730 cm⁻¹.

C=C Stretching: Absorptions from the aromatic ring and the α,β-unsaturated lactone system are typically found in the 1400-1600 cm⁻¹ region udel.edu. Aromatic rings characteristically show peaks near 1600 and 1500 cm⁻¹ udel.edu.

C-O Stretching: Peaks associated with the C-O bonds of the hydroxyl groups and the lactone ether linkage appear in the 1080-1300 cm⁻¹ range udel.edu.

Theoretical calculations using methods like Density Functional Theory (DFT) can be used to simulate the IR spectrum and assign vibrational modes to the observed absorption peaks, aiding in the detailed interpretation of the experimental data nih.gov.

Interactive Data Table: Typical IR Absorption Ranges for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200 - 3600 (Broad) |

| Carbonyl (C=O) | Stretching | 1690 - 1760 (Strong, Sharp) |

| Alkene/Aromatic (C=C) | Stretching | 1400 - 1600 |

Mass Spectrometry (MS, HRESI-MS, UPLC-QTOF-MS/MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula (C₉H₆O₄).

In MS, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ion is measured. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. For coumarins, a characteristic fragmentation involves the neutral loss of carbon monoxide (CO) from the pyrone ring nih.govbenthamopen.com.

Techniques like Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) are particularly useful for analyzing complex mixtures, enabling the separation, identification, and structural characterization of coumarin metabolites and isomers nih.govnih.gov. The fragmentation patterns of different dihydroxycoumarin isomers can be compared to elucidate their structures nih.gov.

Interactive Data Table: Mass Spectrometry Data for Dihydroxycoumarin (C₉H₆O₄)

| Property | Value | Technique |

|---|---|---|

| Molecular Formula | C₉H₆O₄ | - |

| Exact Mass | 178.0266 Da | HRMS |

| Molecular Weight | 178.14 g/mol | MS |

Chromatographic Methods for Purification and Analysis (HPLC, UPLC, TLC)

Chromatographic techniques are essential for the separation, purification, and analysis of this compound from synthetic reaction mixtures or natural product extracts.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most widely used methods for the analysis and purification of coumarins. Reversed-phase HPLC/UPLC, typically using a C18 column with a mobile phase consisting of a mixture of water (often acidified) and an organic solvent like methanol (B129727) or acetonitrile, is effective for separating coumarins based on their polarity nih.govnih.gov. The retention time is a characteristic property for identification under specific chromatographic conditions.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used for monitoring reaction progress, checking compound purity, and determining appropriate solvent systems for column chromatography. The retention factor (Rf) value of this compound on a TLC plate is dependent on the stationary phase (e.g., silica (B1680970) gel) and the mobile phase used. Visualization is often achieved under UV light, as many coumarins are fluorescent researchgate.net.

The purity of flavonoids and related compounds is often enhanced using techniques like macroporous resin or polyamide adsorption chromatography prior to final purification by HPLC nih.gov.

Spectrophotometric Quantification Methodologies

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely used method for the quantitative analysis of this compound. This technique is based on the principle that the compound absorbs light in the UV-Vis region of the electromagnetic spectrum due to its conjugated π-electron system.

A solution of the compound exhibits a characteristic absorption spectrum with one or more maxima (λmax). The extent of conjugation in the molecule significantly influences the λmax; increased conjugation generally leads to a bathochromic (red) shift to longer wavelengths utoronto.ca. For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

For coumarin derivatives, λmax values are typically observed in the range of 300-400 nm. For instance, the related compound 7-Hydroxy-4-Methyl coumarin shows a λmax at 321 nm iajpr.com. Spectrophotometric methods can be validated for linearity, precision, and accuracy to ensure reliable quantification researchgate.netijddr.in.

Prospective Research Directions and Emerging Avenues for 3,7 Dihydroxychromen 2 One Studies

Elucidation of Unexplored Molecular Mechanisms

While the broad biological activities of 3,7-Dihydroxychromen-2-one are well-documented, a complete picture of its molecular mechanisms is still emerging. mdpi.com Current knowledge indicates its involvement in reducing the secretion of nitric oxide (NO) and soluble intercellular adhesion molecule (sICAM-1), which contributes to its anti-inflammatory effects. mdpi.com However, the precise signaling pathways and molecular interactions that govern its diverse pharmacological effects, such as its anti-diabetic and neuroprotective activities, warrant deeper investigation. mdpi.commdpi.com

Future research should focus on:

Advanced "Omics" Approaches: Utilizing genomics, proteomics, and metabolomics to obtain a systems-level understanding of the cellular response to this compound.

Signaling Pathway Analysis: Investigating its influence on key signaling cascades implicated in diseases like cancer and neurodegeneration.

Epigenetic Modifications: Exploring whether the compound can induce changes in DNA methylation or histone modification, thereby influencing gene expression related to disease pathology.

A thorough elucidation of these unexplored mechanisms is crucial for identifying more specific therapeutic applications and potential biomarkers for treatment response.

Development of Novel Synthetic Derivatives with Optimized Bioactivity

The structural scaffold of this compound, particularly its 6,7-biphenolic hydroxyl groups and the 3,4-unsaturated bond, offers fertile ground for synthetic modification to create novel derivatives with enhanced bioactivity. mdpi.com The synthesis of coumarin (B35378) derivatives is an active area of research, with various strategies employed to produce compounds with improved pharmacological profiles. mdpi.comresearchgate.netresearchgate.net

Key strategies for developing novel derivatives include:

Substitution and Functionalization: Introducing various substituents at different positions on the coumarin ring. For example, the synthesis of 4-substituted 6,7-dihydroxycoumarin derivatives has been explored to enhance inhibitory activity against specific targets. nih.gov

Hybrid Molecule Synthesis: Combining the coumarin scaffold with other pharmacologically active moieties to create hybrid molecules with dual or synergistic effects.

Sonochemical Methods: Utilizing high-intensity ultrasound, as demonstrated in the Mitsunobu monoalkylation of dihydroxycoumarins, to efficiently synthesize derivatives. mdpi.com

The table below summarizes some synthetic approaches for coumarin derivatives.

| Synthesis Strategy | Description | Example Derivative(s) | Reference |

| Pechmann Condensation | Acid-catalyzed reaction used to synthesize coumarins, including 4-substituted 6,7-dihydroxycoumarin derivatives. | 4-Trifluoromethyl-6,7-dihydroxycoumarin | nih.gov |

| Knoevenagel Condensation | Reaction of an aldehyde or ketone with an active hydrogen compound, used to afford novel 8-substituted-7-hydroxy coumarin derivatives. | 2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide | researchgate.net |

| Aldolic Condensation | Used in the synthesis of natural geiparvarin analogues from 7-(2-oxoethoxy) coumarins. | Geiparvarin analogues | mdpi.com |

| Microwave-Assisted Synthesis | Used for the condensation reactions to prepare novel 4-hydroxy-chromene-2-one derivatives. | 4-hydroxy-chromene-2-one derivatives | researchgate.net |

These synthetic endeavors aim to optimize the therapeutic index of this compound by improving its efficacy, bioavailability, and safety profile.

Identification of New Biological Targets for Therapeutic Intervention

Identifying the specific molecular targets through which this compound exerts its effects is fundamental to understanding its mechanism of action and for rational drug design. mdpi.com While some targets, such as monoamine oxidase (MAO) isoforms and cholinesterases, have been identified for certain coumarin derivatives, the full spectrum of targets for this compound remains to be discovered. mdpi.com

Emerging techniques in chemical biology and proteomics offer powerful tools for target identification:

Affinity-Based Proteomics: Techniques like drug affinity-responsive target stability (DARTS) can identify direct protein targets from complex cell lysates. This approach has been successfully used to identify filamins A and B as targets for the flavonoid artemetin, suggesting its applicability for this compound. nih.gov

Activity-Based Protein Profiling (ABPP): This method uses chemical probes to identify active enzymes in a proteome that interact with a compound.

Computational Target Prediction: In silico methods can predict potential binding partners based on the compound's structure, which can then be validated experimentally.

The discovery of novel biological targets will not only clarify the compound's mechanism of action but may also reveal new therapeutic indications.

Advanced Integrated Computational-Experimental Research Platforms

The integration of computational and experimental approaches provides a synergistic platform for accelerating drug discovery and development. longdom.org In silico methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding interactions between this compound and its biological targets at an atomic level. beilstein-journals.orgnih.gov

This integrated approach involves:

Virtual Screening: Computationally screening large libraries of compounds to identify potential hits against a specific target. tandfonline.com

Molecular Docking: Predicting the preferred binding mode and affinity of a ligand to a receptor. Studies have used this approach to evaluate the binding of flavonoids to targets like Xanthine (B1682287) oxidase and DNA gyrase. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-receptor complex over time to assess its stability and conformational changes. beilstein-journals.org

The predictions from these computational studies can then guide experimental validation, making the research process more efficient and cost-effective. This integrated platform is crucial for the rational design of new derivatives with improved properties.

Exploration of Compound Modifications for Enhanced Properties (e.g., Selectivity, Potency)

A key goal in medicinal chemistry is to modify a lead compound to enhance its desired properties, such as potency and selectivity, while minimizing undesirable effects. mdpi.com Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of this compound and its derivatives influence their biological activity. nih.govresearchgate.net

Future research should systematically explore modifications to:

Enhance Potency: SAR studies have shown that the introduction of certain groups, like a hydrophobic electron-withdrawing group at the C-4 position, can significantly increase inhibitory potency against targets like Mcl-1. nih.gov

Improve Selectivity: By understanding the structural requirements for binding to different targets, modifications can be designed to favor interaction with the desired target over off-targets. For example, specific substitutions on the tetrahydroisoquinoline nucleus have been shown to dramatically increase selectivity for phenylethanolamine N-methyltransferase over the alpha2-adrenoceptor. nih.gov

Optimize Physicochemical Properties: Modifications can also be made to improve properties like solubility and membrane permeability, which are critical for bioavailability.

The table below highlights findings from SAR studies on coumarin and flavonoid derivatives.

| Compound Class | Structural Modification | Impact on Activity | Reference |

| 6,7-Dihydroxycoumarins | Introduction of a hydrophobic, electron-withdrawing group at C-4 | Enhanced Mcl-1 inhibitory potency | nih.gov |

| Hydroxycoumarins | Methylation of the catechol group | Decreased Mcl-1 inhibitory activity | nih.gov |

| Ortho-dihydroxycoumarins | Intact δ-lactone ring | Important for differentiation-inducing potency and selective pro-apoptotic action | researchgate.net |

| Flavones | Presence of a hydroxyl group at C-7 | Decreased activity against Klebsiella oxytoca | nih.gov |

| 3,7-Disubstituted-THIQs | 3-hydroxymethyl and 7-aminosulfonyl substitution | Dramatically enhanced selectivity for PNMT inhibition | nih.gov |

Through a systematic exploration of such modifications, guided by integrated computational and experimental feedback, it will be possible to develop next-generation therapeutics based on the this compound scaffold with significantly improved clinical potential.

Q & A

Q. What analytical techniques quantify this compound in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) ensures specificity in plasma or tissue samples. Sample preparation involves protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges). Calibration curves (1–1000 ng/mL) validate linearity and limit of detection (LOD) .

Data Reporting and Ethical Considerations

Q. What are best practices for reporting conflicting bioactivity data in studies involving this compound?

- Methodological Answer : Disclose experimental variables (e.g., cell passage number, serum concentration) that may affect reproducibility. Statistical analysis (ANOVA with post-hoc tests) identifies significant differences between studies. Meta-analyses of IC50 values across published datasets highlight trends or outliers .

Q. How should researchers ensure ethical rigor in preclinical studies of this compound?

- Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding. For cell-based assays, verify ethical sourcing (e.g., ATCC-certified lines) and minimize passage number drift. Conflict of interest disclosures are mandatory in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.